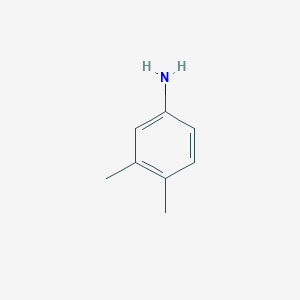
3,4-Dimethylaniline
Cat. No. B050824
Key on ui cas rn:
95-64-7
M. Wt: 121.18 g/mol
InChI Key: DOLQYFPDPKPQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04001313
Procedure details


In a 200-ml autoclave were placed 35 grams (0.163 moles) of anhydrous sodium 4-o-xylene sulfonate, 14 grams (0.35 mole) of sodium amide and 120 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 120° to 125° C for 15 hours. The reaction pressure in the autoclave was 90 to 100 atm. during the reaction. After the ammonia was removed, 15 ml of methanol was added to the reaction mixture for solvolysis. Thereafter 500 ml of water was added to the product and the mixture was treated in the same manner as in Example 1, whereby 17.4 grams of 3,4-xylidine boiling at 112° C/22 mm Hg was obtained. Yield was 88.1%.



[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
liquid
Quantity
120 mL
Type
solvent
Reaction Step Five

Name
Yield
88.1%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:12])[C:2]([CH3:11])=[CH:3][C:4](S([O-])(=O)=O)=[CH:5][CH:6]=1.[Na+].[NH2-:14].[Na+].N>>[NH2:14][C:4]1[CH:5]=[CH:6][C:1]([CH3:12])=[C:2]([CH3:11])[CH:3]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC(=CC1)S(=O)(=O)[O-])C)C.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH2-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
liquid
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction pressure in the autoclave
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
during the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the ammonia was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
15 ml of methanol was added to the reaction mixture for solvolysis
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thereafter 500 ml of water was added to the product
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was treated in the same manner as in Example 1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C=C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.4 g | |
| YIELD: PERCENTYIELD | 88.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
